![molecular formula C33H56O7 B13442816 methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester (Mixture of Diastereomers) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, tetrahydropyranyl protecting groups, and a prostaglandin-like backbone. The presence of deuterium ([d3]) adds to its uniqueness, making it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester involves multiple steps, including the protection of hydroxyl groups, formation of the prostaglandin-like backbone, and incorporation of deuterium. The tetrahydropyranyl groups are typically introduced using dihydropyran in the presence of an acid catalyst. The prostaglandin-like backbone is constructed through a series of aldol condensations and Michael additions, followed by selective reduction and oxidation steps. Deuterium incorporation is achieved using deuterated reagents in the final stages of the synthesis.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance reaction rates and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups in the prostaglandin-like backbone can be reduced to alcohols using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The tetrahydropyranyl protecting groups can be removed under acidic conditions to reveal the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Acidic conditions (e.g., HCl in methanol)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Free hydroxyl groups
Wissenschaftliche Forschungsanwendungen
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving prostaglandins.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s prostaglandin-like structure allows it to bind to prostaglandin receptors, modulating various physiological processes such as inflammation, pain, and vascular tone. The presence of deuterium may enhance its stability and alter its metabolic profile, potentially leading to improved therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar biological activities.
Prostaglandin F2alpha (PGF2alpha): Another prostaglandin with distinct physiological effects.
Deuterated Drugs: Compounds with deuterium incorporation, such as deuterated benzene, which exhibit altered metabolic profiles.
Uniqueness
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester stands out due to its combination of a prostaglandin-like structure, multiple hydroxyl groups, and deuterium incorporation. This unique combination of features makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C33H56O7 |
|---|---|
Molekulargewicht |
567.8 g/mol |
IUPAC-Name |
methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate |
InChI |
InChI=1S/C33H56O7/c1-4-5-14-25(2)23-26(39-32-17-10-12-21-37-32)19-20-28-27(15-8-6-7-9-16-31(35)36-3)29(34)24-30(28)40-33-18-11-13-22-38-33/h9,16,19-20,25-30,32-34H,4-8,10-15,17-18,21-24H2,1-3H3/b16-9+,20-19+/t25-,26+,27+,28+,29-,30+,32?,33?/m0/s1/i2D3 |
InChI-Schlüssel |
WAMDQYFIUPNFII-JQDIGMOESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCC/C=C/C(=O)OC)O)OC2CCCCO2)OC3CCCCO3 |
Kanonische SMILES |
CCCCC(C)CC(C=CC1C(CC(C1CCCCC=CC(=O)OC)O)OC2CCCCO2)OC3CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



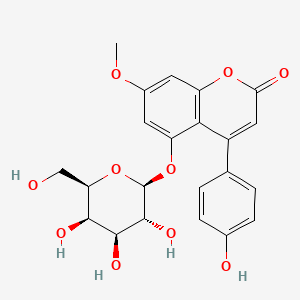
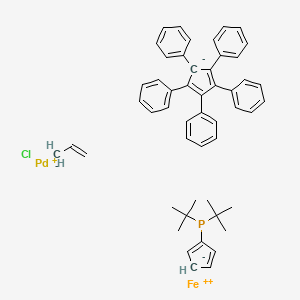
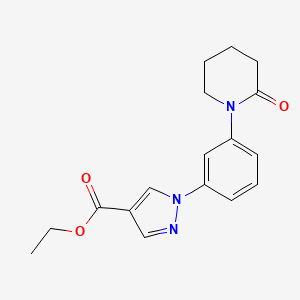
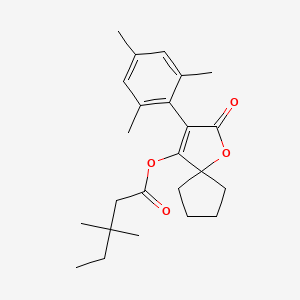
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
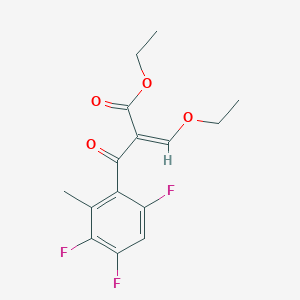
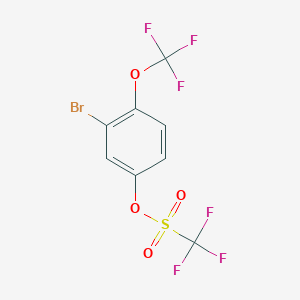
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)
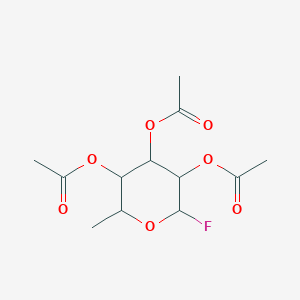
![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
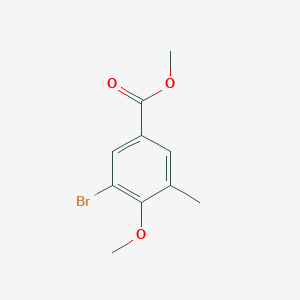
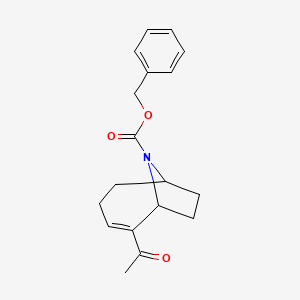
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
